CB 13

Overview

Description

Mechanism of Action

Target of Action

CB-13 acts as a potent agonist at both the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

CB-13 interacts with its targets, the CB1 and CB2 receptors, to produce its effects. Symptoms of central effects, such as catalepsy, only appear at much higher dose ranges .

Biochemical Pathways

Its interaction with the cb1 and cb2 receptors suggests it may influence the endocannabinoid system’s pathways . This system is involved in a variety of physiological processes, including pain sensation, mood, and memory.

Pharmacokinetics

It is known that cb-13 has poor penetration of the blood-brain barrier, which influences its bioavailability and effects .

Result of Action

CB-13 has been shown to have antihyperalgesic properties in animal studies, suggesting it may help to reduce pain . Its effects are primarily peripheral at low doses, with central effects only appearing at higher doses .

Biochemical Analysis

Biochemical Properties

CB-13 interacts with CB1 and CB2 receptors, which are part of the endocannabinoid system . These receptors are involved in a variety of physiological processes, including pain sensation, mood, and memory. CB-13, as an agonist, binds to these receptors and activates them

Cellular Effects

CB-13 has been shown to have effects on various types of cells. For instance, it has been found to protect zebrafish photoreceptors from light-induced retinal degeneration This suggests that CB-13 may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

CB-13 exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors By binding to these receptors, CB-13 can influence a variety of physiological processes

Dosage Effects in Animal Models

While there is some evidence of CB-13’s effects in animal models, such as its protective effects on zebrafish photoreceptors

Preparation Methods

Synthetic Routes and Reaction Conditions

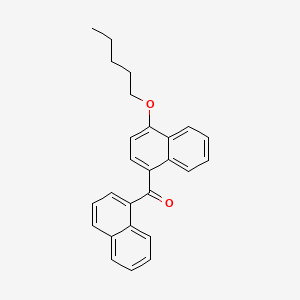

The synthesis of CB13 involves the reaction of 1-naphthalenyl [4-(pentyloxy)-1-naphthalenyl]methanone with various reagents under specific conditions. One common method involves the use of acetonitrile, water, and acetic acid as solvents in a reversed-phase high-performance liquid chromatographic (RP-HPLC) method . The reaction is typically carried out at a flow rate of 1.000 mL/min with a diode array detector.

Industrial Production Methods

Industrial production of CB13 often involves encapsulation into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This method ensures a high encapsulation efficiency and controlled drug release. The nanoparticles are synthesized using methods such as solvent evaporation (SEV), fast freezing (FF), and nanoprecipitation (NPP), with NPP being the most efficient .

Chemical Reactions Analysis

Types of Reactions

CB13 undergoes various chemical reactions, including:

Oxidation: CB13 can be oxidized to form reactive oxygen species (ROS), which play a role in its mechanism of action.

Reduction: Reduction reactions involving CB13 are less common but can occur under specific conditions.

Substitution: CB13 can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium methoxide are often employed.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of CB13, as well as substituted derivatives depending on the reagents used .

Scientific Research Applications

CB13 has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving cannabinoid receptor agonists.

Medicine: Explored as a potential therapeutic agent for chronic pain management and cancer treatment.

Industry: Utilized in the development of nanoparticle-based drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

CB82: Another cannabinoid receptor agonist with similar properties but different molecular targets.

CB91: Known for its immune-modulatory and anti-inflammatory effects.

Uniqueness

CB13 is unique due to its poor blood-brain barrier penetration, which limits its central effects and makes it a promising candidate for targeting peripheral cannabinoid receptors without causing central side effects .

Properties

IUPAC Name |

naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUMDJRTAFBISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430920 | |

| Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432047-72-8 | |

| Record name | CRA 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CB-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CB-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CB-13?

A1: CB-13 acts as an agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). [, , ]

Q2: What are some downstream effects observed after CB-13 administration?

A3: CB-13 has been shown to reduce inflammation-induced mechanical allodynia and thermal hyperalgesia. [] It also attenuates hypertrophy in neonatal rat cardiomyocytes by activating AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling. [, ]

Q3: What is the molecular formula and weight of CB-13?

A3: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from the chemical name, 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone.

Q4: Is there any spectroscopic data available for CB-13?

A5: The research papers focus on the biological activity of CB-13 and do not provide detailed spectroscopic characterization. [, , ]

Q5: Are there studies evaluating the material compatibility of CB-13?

A5: The provided research primarily explores the biological effects of CB-13 and does not focus on its compatibility with various materials.

Q6: Is there information on the catalytic properties of CB-13?

A6: The research papers do not mention any catalytic properties of CB-13.

Q7: Have computational methods been employed to study CB-13?

A7: No computational studies are mentioned in the provided research abstracts.

Q8: What is known about the structure-activity relationship (SAR) of CB-13?

A9: While specific SAR data is not detailed, research indicates that structural modifications impacting CB1 and CB2 receptor binding could influence the compound's activity and selectivity. [, ]

Q9: How stable is CB-13 under various conditions?

A9: The research does not elaborate on the stability of CB-13 under different environmental conditions.

Q10: What is known about the pharmacokinetics (PK) of CB-13?

A12: Limited information on the PK profile of CB-13 is available. Research indicates that repeated dosing can increase CNS exposure, suggesting potential accumulation or altered metabolism. []

Q11: What is the efficacy of CB-13 in vitro and in vivo?

A13: In vitro, CB-13 reduces TRPV1 sensitization and neuronal hyperexcitability in cultured mouse dorsal root ganglion (DRG) neurons. [] In vivo, it demonstrates analgesic effects in a mouse model of inflammatory pain. [] It has also shown promise in reducing cardiac myocyte hypertrophy in a rat model. [, ]

Q12: Are there known resistance mechanisms associated with CB-13?

A12: The provided research does not discuss any resistance mechanisms specific to CB-13.

Q13: What is the toxicological profile of CB-13?

A15: While specific toxicological data is limited, research highlights the potential for abuse and dependence associated with CB-13, especially with repeated use. [, ]

Q14: What drug delivery strategies are being considered for CB-13?

A16: Researchers are exploring the use of poly(lactic-co-glycolic acid) nanoparticles (NPs) as potential carriers for oral delivery of CB-13. [, ]

Q15: Are there any known biomarkers associated with CB-13 efficacy or toxicity?

A15: The research papers do not identify specific biomarkers for CB-13.

Q16: What analytical methods are used to detect and quantify CB-13?

A18: Researchers employed reversed-phase high-performance liquid chromatography (RP-HPLC) to measure CB-13 concentrations in nanoparticle formulations. [] On-site drug-testing devices designed for synthetic cannabinoids have also been investigated. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.